(Z)-15-Octadecenoic acid methyl ester
Overview
Description
(Z)-15-Octadecenoic acid methyl ester is a useful research compound. Its molecular formula is C19H36O2 and its molecular weight is 296.5 g/mol. The purity is usually 95%.
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Scientific Research Applications
Biosynthesis and Microbial Metabolism : (Z)-15-Octadecenoic acid methyl ester can be obtained through microbial processes. For instance, Christie, Hunter, and Harfoot (1973) described the biosynthetic preparation of a related compound, l-14C-Trans-11-octadecenoic acid, using sheep rumen microorganisms (Christie, Hunter, & Harfoot, 1973).
Chemical Characterization and Analysis : Research by Hamberg (1991) focused on the regio- and stereochemical analysis of trihydroxyoctadecenoic acids derived from linoleic acid, providing a deeper understanding of the chemical structure and properties of such compounds, including their methyl esters (Hamberg, 1991).
Role in Plant and Bacterial Metabolism : Schneider et al. (1997) explored the oxidation of fatty acid alpha-ketol by bacterial monooxygenase, demonstrating the metabolic interactions between plant-derived compounds and bacteria (Schneider, Wein, Harmsen, & Schreier, 1997).
Biofuel Applications : Knothe (2014) conducted a comprehensive evaluation of the cetane numbers of fatty acid methyl esters, which is crucial for understanding the combustion quality of biodiesel fuels. This research is directly relevant to optimizing biofuel compositions, including those containing this compound (Knothe, 2014).
Entomology and Insect Behavior : Al-Khshemawee et al. (2018) applied Direct Immersion Solid-Phase Microextraction (DI-SPME) to study the Mediterranean fruit fly, identifying various compounds including octadecenoic acid methyl esters and their role in insect mating behaviors (Al-Khshemawee, Du, Agarwal, Yang, & Ren, 2018).
Properties
IUPAC Name |
methyl (Z)-octadec-15-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h4-5H,3,6-18H2,1-2H3/b5-4- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQEFHAHNEYBAAD-PLNGDYQASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCCCCCCCCCCCCCC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\CCCCCCCCCCCCCC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H36O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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